molecular formula C13H18N2 B13786001 2,2'-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile CAS No. 87614-63-9

2,2'-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile

Cat. No.: B13786001
CAS No.: 87614-63-9
M. Wt: 202.30 g/mol
InChI Key: MMLHOLZBJSZQFB-UHFFFAOYSA-N
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Description

2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile is an organic compound with a unique structure characterized by a cyclohexene ring substituted with three methyl groups and two acetonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 1,3,5-trimethylcyclohex-4-ene-1,3-dione with malononitrile in the presence of a base such as piperidine . The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the cyclohexene ring can undergo electrophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,3,5-Trimethylcyclohex-4-ene-1,3-diyl)diacetonitrile is unique due to its specific substitution pattern on the cyclohexene ring and the presence of two nitrile groups

Properties

CAS No.

87614-63-9

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-[5-(cyanomethyl)-1,3,5-trimethylcyclohex-3-en-1-yl]acetonitrile

InChI

InChI=1S/C13H18N2/c1-11-8-12(2,4-6-14)10-13(3,9-11)5-7-15/h8H,4-5,9-10H2,1-3H3

InChI Key

MMLHOLZBJSZQFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)(C)CC#N)(C)CC#N

Origin of Product

United States

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